molecular formula C13H14N4OS B14145085 N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 88964-10-7

N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Katalognummer: B14145085
CAS-Nummer: 88964-10-7
Molekulargewicht: 274.34 g/mol
InChI-Schlüssel: YBQZLENZINUTHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: is a heterocyclic compound that contains both imidazole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4,5-dihydro-1H-imidazole-2-amine with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine include other heterocyclic compounds containing imidazole and thiazole rings, such as:

  • N-(4,5-Dihydro-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4,5-Dihydro-1H-imidazol-2-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group on the phenyl ring. This structural feature can influence its biological activity and make it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

88964-10-7

Molekularformel

C13H14N4OS

Molekulargewicht

274.34 g/mol

IUPAC-Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14N4OS/c1-18-10-4-2-9(3-5-10)11-8-19-13(16-11)17-12-14-6-7-15-12/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17)

InChI-Schlüssel

YBQZLENZINUTHM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.